molecular formula C16H15NO4 B353046 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 838852-00-9

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B353046
CAS No.: 838852-00-9
M. Wt: 285.29g/mol
InChI Key: LEQJCDAVPOONIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. This compound, in particular, has been studied for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-(2-methoxyphenoxy)ethanamine with 2-(benzo[d]oxazol-2-yl)aniline. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The mixture is heated to a specific temperature, usually between 60-80°C, for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of prostaglandin H2 synthase, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)benzo[d]oxazol-6-amine
  • 2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole
  • Pemafibrate

Uniqueness

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQJCDAVPOONIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.